

Introduction: The Strategic Importance of Halogenated Heterocycles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Chloro-4-fluoronicotinic acid*

Cat. No.: B1395116

[Get Quote](#)

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of modern drug design.^{[1][2]} Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.^[1] **2-Chloro-4-fluoronicotinic acid** (CAS: 929022-76-4) emerges as a particularly valuable building block, combining the reactive handles of a carboxylic acid and a chlorine atom with the modulating effect of fluorine on a pyridine ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular structure, synthesis, reactivity, and critical applications as a versatile intermediate in the synthesis of novel chemical entities.^[3]

Molecular Structure and Physicochemical Properties

2-Chloro-4-fluoronicotinic acid is a pyridinecarboxylic acid derivative. The pyridine ring, an aromatic heterocycle, is substituted at position 2 with a chlorine atom, at position 3 with a carboxylic acid group, and at position 4 with a fluorine atom. This specific arrangement of functional groups dictates its reactivity and utility. The electron-withdrawing nature of the chlorine, fluorine, and the pyridine nitrogen atom makes the ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution.

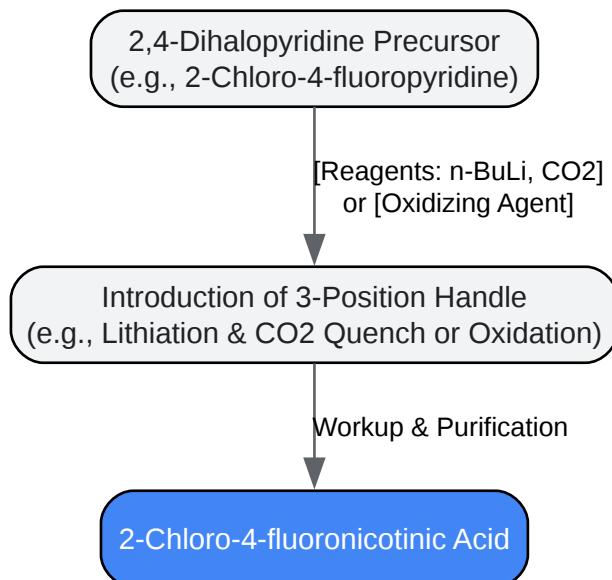
Key Physicochemical Data

The following table summarizes the essential physicochemical properties of **2-Chloro-4-fluoronicotinic acid**, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	929022-76-4	[4][5]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[5][6][7]
Molecular Weight	175.55 g/mol	[4]
Appearance	Off-white to light brown solid	[6]
Purity	Typically ≥95-97%	[4]
Predicted Density	1.576 g/cm ³	[6]
Predicted pKa	-0.46 ± 0.25	[6]
Storage	Inert atmosphere, room temperature or 2-8°C	[4][6]

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the spatial relationship between the functional groups on the pyridine core.


Caption: 2D structure of **2-Chloro-4-fluoronicotinic acid**.

Synthesis and Reactivity

The synthesis of **2-Chloro-4-fluoronicotinic acid** is not trivial and often involves multi-step pathways. A common conceptual approach involves the construction and subsequent functionalization of the pyridine ring. One logical synthetic route begins with a precursor like 2-chloro-4-fluoropyridine, which itself is a valuable chemical intermediate.[8][9] The critical step is the introduction of the carboxylic acid group at the 3-position, which can be achieved through methods like lithiation followed by quenching with carbon dioxide, or oxidation of a precursor group like a methyl or formyl group.

Conceptual Synthesis Workflow

The following workflow illustrates a generalized pathway for the synthesis of halogenated nicotinic acids, which serves as a logical model for producing the target compound.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **2-Chloro-4-fluoronicotinic acid**.

Exemplary Synthesis Protocol: Oxidation of 2-Chloro-4-fluoro-3-methylpyridine

This protocol is a representative example based on established oxidation methods for preparing nicotinic acids.[\[10\]](#)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Objective: To synthesize **2-Chloro-4-fluoronicotinic acid** via oxidation.

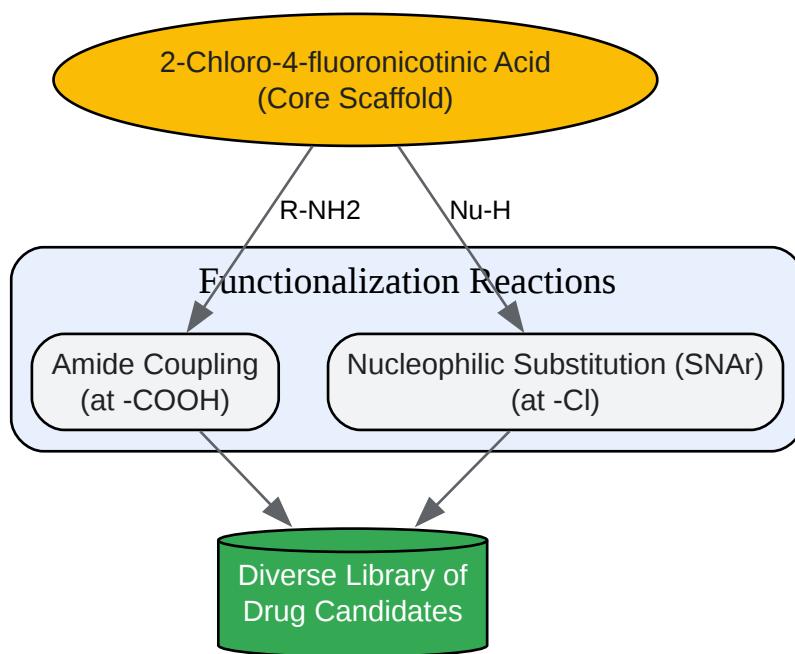
Materials:

- 2-Chloro-4-fluoro-3-methylpyridine (1.0 eq)
- Potassium Permanganate (KMnO₄) (3.0-4.0 eq)

- Water (as solvent)
- Sulfuric Acid (H_2SO_4), concentrated
- Sodium bisulfite ($NaHSO_3$)
- Hydrochloric Acid (HCl), concentrated
- Diethyl ether or Ethyl acetate for extraction

Procedure:

- Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-Chloro-4-fluoro-3-methylpyridine and water.
- Oxidation: While stirring vigorously, heat the mixture to 70-80°C. Add potassium permanganate portion-wise over 2-3 hours, ensuring the temperature does not exceed 95°C. The causality for portion-wise addition is to control the exothermic reaction and prevent runaway temperatures.
- Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Continue heating and stirring for an additional 4-6 hours after the final addition of $KMnO_4$ until the reaction is complete.
- Workup - Quenching: Cool the reaction mixture to room temperature. The excess $KMnO_4$ is quenched by the careful, slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO_2) forms.
- Workup - Filtration: Filter the mixture through a pad of Celite to remove the MnO_2 precipitate. Wash the filter cake with hot water.
- Isolation - Acidification: Combine the filtrate and washings and cool in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of 2-3. The product, **2-Chloro-4-fluoronicotinic acid**, will precipitate out of the solution as a solid. The rationale for acidification is to protonate the carboxylate salt, rendering it insoluble in the aqueous medium.


- Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove residual inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Applications in Drug Discovery and Medicinal Chemistry

2-Chloro-4-fluoronicotinic acid is a quintessential building block for creating libraries of complex molecules for drug screening. Its value lies in the differential reactivity of its functional groups. The carboxylic acid allows for standard amide bond formation, while the chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (S_NAr). This dual functionality enables its use as a versatile scaffold.

Role as a Versatile Scaffold

The molecule serves as a foundational structure onto which various functionalities can be introduced, leading to diverse drug candidates. For instance, its related analogue, 2-chloronicotinic acid, is a key intermediate in synthesizing drugs with analgesic, anti-inflammatory, and antimicrobial properties.^{[11][12][13]} The principles extend directly to the 4-fluoro derivative, where the fluorine atom further modulates the electronic and pharmacokinetic properties of the final compounds.^[3]

[Click to download full resolution via product page](#)

Caption: Role of **2-Chloro-4-fluoronicotinic acid** as a versatile scaffold.

Key Applications Include:

- **Kinase Inhibitors:** The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the synthesis of derivatives that can be optimized to fit into the ATP-binding pocket of various kinases.
- **Agrochemicals:** Analogous structures, like 2-chloronicotinic acid, are vital for producing herbicides and pesticides.^[11] The 4-fluoro derivative offers a pathway to novel agrochemicals with potentially improved efficacy or environmental profiles.
- **GPCR Modulators:** The scaffold can be elaborated to create ligands for G-protein coupled receptors, a large family of drug targets involved in numerous physiological processes.

Conclusion

2-Chloro-4-fluoronicotinic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the distinct reactivity of its chloro, fluoro, and carboxylic acid moieties, provides a robust and versatile platform for the synthesis of novel compounds. Understanding its properties, synthesis, and reaction logic is essential for professionals engaged in the discovery and development of next-generation pharmaceuticals and agrochemicals. The continued exploration of derivatives built from this scaffold promises to yield new chemical entities capable of addressing significant unmet needs in medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pharmacyjournal.org](https://www.pharmacyjournal.org) [pharmacyjournal.org]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbino.com [nbino.com]
- 4. 2-Chloro-4-fluoronicotinic acid | 929022-76-4 [sigmaaldrich.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. 2-CHLORO-4-FLUORONICOTINIC ACID | 929022-76-4 [m.chemicalbook.com]
- 7. 2-Chloro-3-fluoroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbino.com [nbino.com]
- 10. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 11. nbino.com [nbino.com]
- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395116#2-chloro-4-fluoronicotinic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com